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molecular formula C10H12O4 B150280 Methyl 2-(4-hydroxyphenoxy)propanoate CAS No. 60075-04-9

Methyl 2-(4-hydroxyphenoxy)propanoate

Cat. No. B150280
M. Wt: 196.2 g/mol
InChI Key: UUYSCNGPNOYZMC-UHFFFAOYSA-N
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Patent
US05008439

Procedure details

Methyl 2-(4-acetoxyphenoxy)propanoate (1.0 g, 4.2 mmol) is hydrolyzed by refluxing for 2 hours at 80° C. with methanol (10 mL) and concentrated HCL (36%, 2 drops). The reaction product is concentrated under reduced pressure to obtain methyl 2-(4-hydroxyphenoxy)propanoate (0.81 g). Conversion 99%, selectivity 99%, yield 97%; IR (neat) 1757 (vs) 1H NMR (CDC13) delta 1.60 (d, J=7.0 Hz, 3H), 3.80 (s, 3H), 4.85 (q, J=7.0 Hz, 1H), 6.82 (s, 4H).
Name
Methyl 2-(4-acetoxyphenoxy)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:17]=[CH:16][C:8]([O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:6]=1)(=O)C>CO>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[CH:16][CH:17]=1

Inputs

Step One
Name
Methyl 2-(4-acetoxyphenoxy)propanoate
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(OC(C(=O)OC)C)C=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated HCL (36%, 2 drops)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction product is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05008439

Procedure details

Methyl 2-(4-acetoxyphenoxy)propanoate (1.0 g, 4.2 mmol) is hydrolyzed by refluxing for 2 hours at 80° C. with methanol (10 mL) and concentrated HCL (36%, 2 drops). The reaction product is concentrated under reduced pressure to obtain methyl 2-(4-hydroxyphenoxy)propanoate (0.81 g). Conversion 99%, selectivity 99%, yield 97%; IR (neat) 1757 (vs) 1H NMR (CDC13) delta 1.60 (d, J=7.0 Hz, 3H), 3.80 (s, 3H), 4.85 (q, J=7.0 Hz, 1H), 6.82 (s, 4H).
Name
Methyl 2-(4-acetoxyphenoxy)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:17]=[CH:16][C:8]([O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:6]=1)(=O)C>CO>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[CH:16][CH:17]=1

Inputs

Step One
Name
Methyl 2-(4-acetoxyphenoxy)propanoate
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(OC(C(=O)OC)C)C=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated HCL (36%, 2 drops)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction product is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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